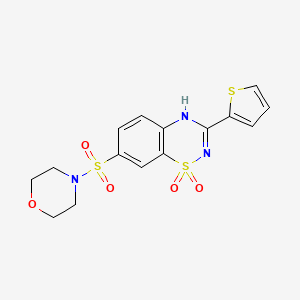
6-(7-Methoxybenzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(7-Methoxybenzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile" is a structurally complex molecule that may be related to various naphthyridine derivatives with potential biological activities. The naphthyridine scaffold is a common feature in medicinal chemistry, often associated with antitumor properties and kinase inhibition .
Synthesis Analysis
The synthesis of naphthyridine derivatives can be complex, involving multiple steps and specific reagents. For example, the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles involves the condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by a tandem addition–elimination–cyclization reaction with primary amines . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies may be applicable.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by a multivalent scaffold that can be modified to achieve various bioactivities. Incorporating different substituents into the naphthyridine framework, such as cyclic urea pharmacophores or methoxybenzofuran moieties, can significantly alter the biological properties of these compounds .
Chemical Reactions Analysis
Naphthyridine derivatives can undergo various chemical reactions depending on their substituents. The introduction of different functional groups can lead to changes in cytotoxic activity, as seen with the introduction of amino groups or chloro and trifluoromethyl groups at specific positions on the naphthyridine core . The reactivity of these compounds is crucial for their potential as antitumor agents or kinase inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives, such as water solubility, can be influenced by their substituents. For instance, the trans-3-methoxy-4-methylaminopyrrolidinyl derivative mentioned in one study showed high water solubility, which is an important factor for the development of clinically useful antitumor agents . The compound "6-(7-Methoxybenzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile" likely has unique physical and chemical properties that could be inferred from related compounds, although specific data is not provided in the abstracts.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
- The compound is involved in reactions forming heterocyclic structures. For example, it can undergo reactions with 1,3-cyclohexanediones in the presence of sodium methylate as a catalyst, forming amino and methoxy-substituted naphthyridine derivatives, as highlighted in a study by Alekseeva et al. (2014) (Alekseeva et al., 2014).
Physicochemical and Photophysical Investigation
- Studies like the one by Zayed and Kumar (2017) have synthesized related compounds through one-pot multicomponent reactions and investigated their spectroscopic and physicochemical parameters. These compounds show potential as probes for determining the critical micelle concentration of surfactants (Zayed & Kumar, 2017).
Antibacterial Applications
- Compounds synthesized using similar chemical structures have been studied for their antibacterial properties. For instance, Khan (2017) discusses the antibacterial activity of heterocyclic compounds synthesized from Chalcone against various bacteria, highlighting their potential as antibacterial agents (Khan, 2017).
Pharmacological Activities
- Research by Kong et al. (2018) on a naphthyridine derivative, which is structurally related, has shown promising anticancer activity in human melanoma cells. This study indicates the potential of such compounds in cancer therapy (Kong et al., 2018).
Propiedades
IUPAC Name |
6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-25-15-4-2-3-11-8-16(26-17(11)15)19(24)22-6-5-14-13(10-22)7-12(9-20)18(23)21-14/h2-4,7-8H,5-6,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDBKEXQCKUYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(7-Methoxybenzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3018184.png)
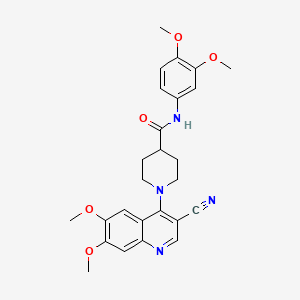
![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)
![3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3018188.png)
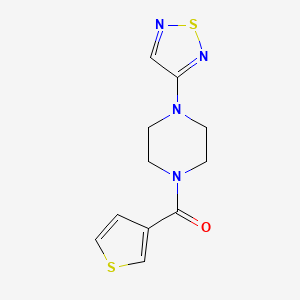
![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)
![2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B3018191.png)
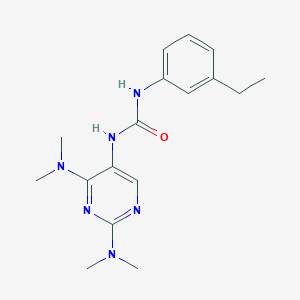
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
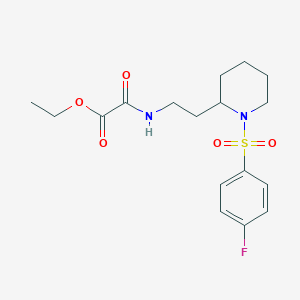
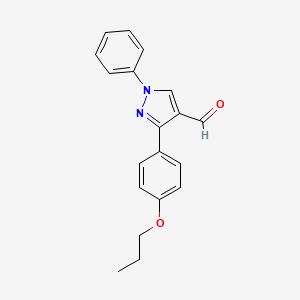
![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)
